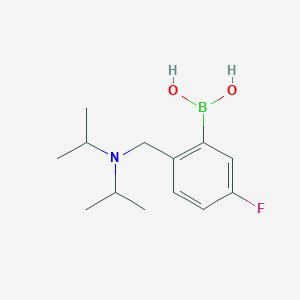

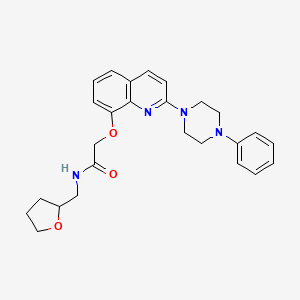

2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((Diisopropylamino)methyl)phenylboronic acid is a chemical compound with the molecular formula C13H22BNO2 and a molecular weight of 235.13 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique

Halodeboronation of Aryl Boronic Acids :

- Aryl boronic acids, including derivatives similar to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, have been studied for their reactivity in halodeboronation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation of aryl boronic acids demonstrates the utility of these compounds in generating aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).

Synthesis of Azetidinones :

- The compound's analogs have been used in the stereoselective synthesis of azetidinones. For example, the treatment of S-Phenyl 2-fluoropropanethioate with lithium diisopropylamide followed by condensation with aldehyde imines resulted in trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara et al., 1996).

Recognition of Hydrophilic Compounds :

- Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, similar in structure to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, demonstrating potential in selective molecular recognition and transport (Sawada et al., 2000).

Synthesis of ApoSense Compounds :

- In molecular imaging and monitoring of apoptotic cell death, derivatives of 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid have been applied. For example, the synthesis of [18F]NST732 for positron emission tomography studies is based on this type of compound (Basuli et al., 2012).

Studying Organoboron Compounds :

- Research on organoboron compounds, including diboronic acids similar to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, has provided insights into their resistance to aerial oxidation and their ability to undergo dehydration to form polymeric anhydrides (Coutts et al., 1970).

Practical Synthesis Applications :

- The synthesis of complex compounds such as 2-fluoro-4-bromobiphenyl, which is key in manufacturing anti-inflammatory materials, demonstrates the practical applications of reactions involving aryl boronic acids (Qiu et al., 2009).

Lithium Diisopropylamide-Mediated Substitution :

- Studies on lithium diisopropylamide-mediated substitution reactions, involving compounds related to 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, provide insights into complex reaction mechanisms and pathways (Viciu et al., 2010).

CO and Isonitrile Insertion into B−B Bonds :

- Research on the insertion of carbon monoxide and isonitriles into the B−B bonds of cyclic organo-1,2-diboranes, which are structurally related to the diisopropylamino group in 2-((Diisopropylamino)methyl)-5-fluorophenylboronic acid, has been explored to understand bond reactivity and formation of spiro products (Teichmann et al., 1998).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been investigated for their ability to transport therapeutic agents intracellularly .

Mode of Action

Compounds with similar structures, such as 2-(diisopropylamino)ethyl methacrylate (dpaema), have been shown to induce favorable ph-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .

Biochemical Pathways

Similar compounds have been shown to affect ph-responsive properties, which could potentially impact various biochemical pathways .

Result of Action

Similar compounds have been shown to have lower cytotoxicity and are promising candidates for sirna transfection applications .

Action Environment

Similar compounds have been shown to exhibit ph-responsive properties, suggesting that the compound’s action may be influenced by the ph of its environment .

Propriétés

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]-5-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BFNO2/c1-9(2)16(10(3)4)8-11-5-6-12(15)7-13(11)14(17)18/h5-7,9-10,17-18H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPSUMCMXGDHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN(C(C)C)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)

![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2610787.png)

![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)

![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)